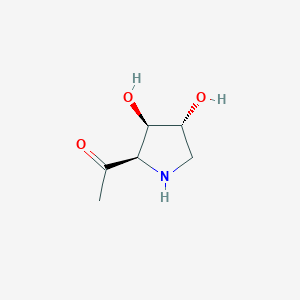

1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone

Description

1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone (CAS: 213314-68-2) is a pyrrolidine derivative featuring an ethanone group attached to a stereochemically defined 3,4-dihydroxypyrrolidine ring. Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 145.156 g/mol . The dihydroxy groups on the pyrrolidine ring enhance its polarity, making it more water-soluble compared to non-hydroxylated analogs.

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

1-[(2R,3R,4R)-3,4-dihydroxypyrrolidin-2-yl]ethanone |

InChI |

InChI=1S/C6H11NO3/c1-3(8)5-6(10)4(9)2-7-5/h4-7,9-10H,2H2,1H3/t4-,5+,6+/m1/s1 |

InChI Key |

CBFQQQJUOJGQSH-SRQIZXRXSA-N |

Isomeric SMILES |

CC(=O)[C@H]1[C@H]([C@@H](CN1)O)O |

Canonical SMILES |

CC(=O)C1C(C(CN1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives.

Ethanone Group Addition: The ethanone group is introduced at the 2nd position through acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

Purification: Employing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.

Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antidiabetic Potential

Research indicates that derivatives of pyrrolidine compounds exhibit antidiabetic properties. 1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone has been studied for its ability to enhance insulin sensitivity and reduce blood glucose levels. In vitro studies demonstrated that this compound can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism and energy homeostasis .

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in models of neurodegenerative diseases. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways involved in cell survival .

Cosmetic Applications

Skin Care Formulations

The compound's hydroxyl groups contribute to its hydrophilic nature, making it an excellent candidate for cosmetic formulations aimed at improving skin hydration. Studies have shown that incorporating this compound into creams and lotions enhances moisture retention and skin barrier function .

Anti-Aging Properties

Due to its antioxidant properties, this compound is being explored for its effectiveness in anti-aging products. Research indicates that it can reduce the formation of free radicals in skin cells, thereby mitigating signs of aging such as wrinkles and fine lines .

Neuropharmacology Applications

Cognitive Enhancement

Recent studies have highlighted the potential cognitive-enhancing effects of this compound. Animal models suggest that it may improve memory and learning capabilities by modulating neurotransmitter systems involved in cognition .

Therapeutic Use in Depression

The compound has also been investigated for its antidepressant-like effects. In preclinical trials, it demonstrated the ability to increase levels of serotonin and norepinephrine in the brain, which are critical neurotransmitters involved in mood regulation .

Case Study 1: Antidiabetic Effects

A study published in the Journal of Medicinal Chemistry evaluated the hypoglycemic effects of this compound in diabetic rats. The results showed a significant reduction in blood glucose levels after administration compared to control groups. The mechanism was attributed to enhanced insulin signaling pathways.

Case Study 2: Neuroprotective Properties

In a study examining neuroprotection against oxidative stress-induced cell death in neuronal cultures, this compound was found to significantly reduce cell death rates. The study concluded that the compound's ability to scavenge free radicals contributed to its protective effects.

Data Tables

Mechanism of Action

The mechanism of action of 1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

Pathways Involved: It can modulate biochemical pathways, potentially affecting processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

(a) Pyrrolidine Core Modifications

- Hydroxylation: The presence of 3,4-dihydroxy groups in the target compound distinguishes it from non-hydroxylated analogs like 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone (CAS: 85213-22-5). These hydroxyl groups enhance hydrogen-bonding capacity, improving solubility and interaction with biological targets such as enzymes or receptors .

- Stereochemistry: The (2R,3R,4R) configuration contrasts with racemic or alternative stereoisomers like rac-1-((2R,3S,4S)-4-methyl-2,3-diphenylpyrrolidin-1-yl)ethanone (). Stereochemical differences significantly alter binding affinities; for example, (2R,3R,4R) isomers are more likely to mimic natural sugar moieties in glycosidase inhibition .

(b) Substituent Effects

- Ethanone Group: All compounds share an ethanone moiety, but its position and neighboring groups vary. For instance, 1-[(2R)-2-{(1S,2S)-8-[(3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl}piperidin-1-yl]ethanone () incorporates a piperidine ring and extended alkyl chain, increasing molecular weight and complexity.

- Aromatic vs. Aliphatic Substituents : Compounds like the racemic 4-methyl-2,3-diphenyl derivative () exhibit higher lipophilicity due to phenyl groups, favoring membrane permeability but reducing water solubility .

Biological Activity

Introduction

1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It possesses a pyrrolidine ring with hydroxyl groups at the 3 and 4 positions and an ethanone moiety. The molecular formula is .

| Property | Value |

|---|---|

| Molecular Weight | 145.16 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not available |

Pharmacological Effects

This compound has been studied for various biological activities:

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which may contribute to cellular protection against oxidative stress .

- Neuroprotective Effects : In vitro studies have shown that the compound can protect neuronal cells from apoptosis induced by oxidative stress . This suggests potential applications in neurodegenerative diseases.

- Anti-inflammatory Effects : Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various biological models .

The mechanisms through which this compound exerts its effects include:

- Free Radical Scavenging : The hydroxyl groups in its structure are believed to play a crucial role in scavenging free radicals.

- Modulation of Signaling Pathways : The compound may influence pathways related to inflammation and cell survival, such as the NF-kB pathway .

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of this compound significantly reduced markers of oxidative stress in brain tissues following induced ischemia. The results indicated a reduction in neuronal death and improved functional recovery post-injury .

Case Study 2: Anti-inflammatory Effects in Cell Cultures

In human cell line experiments, treatment with the compound led to decreased levels of TNF-alpha and IL-6, two key inflammatory markers. These findings suggest that the compound could be beneficial in conditions characterized by chronic inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.